molecular formula C18H16N2O2 B062214 2-[(2,4-Dimethylphenyl)amino]quinoline-4-carboxylic acid CAS No. 171204-19-6

2-[(2,4-Dimethylphenyl)amino]quinoline-4-carboxylic acid

Cat. No.: B062214
CAS No.: 171204-19-6
M. Wt: 292.3 g/mol
InChI Key: DNOGBKFRTQPPFU-UHFFFAOYSA-N
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Description

2-[(2,4-Dimethylphenyl)amino]quinoline-4-carboxylic acid is a synthetically derived quinoline carboxylic acid derivative of significant interest in medicinal chemistry and biochemical research. Its core structure, featuring a quinoline scaffold substituted with a carboxylic acid group and a 2,4-dimethylphenylamino moiety, makes it a valuable precursor and intermediate for the synthesis of more complex molecules. Researchers primarily utilize this compound in the development and exploration of novel small-molecule inhibitors, particularly those targeting kinase enzymes and other protein families where the quinoline core is known to exhibit binding affinity. Its mechanism of action is typically investigated in the context of structure-activity relationship (SAR) studies, where modifications to the core structure are made to optimize potency, selectivity, and pharmacokinetic properties. This carboxylic acid functionality provides a versatile handle for further chemical derivatization, such as amide coupling or esterification, enabling the construction of targeted compound libraries for high-throughput screening. It serves as a critical tool for researchers in oncology, immunology, and infectious disease studies, facilitating the discovery of new therapeutic agents and the elucidation of complex biological pathways. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2,4-dimethylanilino)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-11-7-8-15(12(2)9-11)19-17-10-14(18(21)22)13-5-3-4-6-16(13)20-17/h3-10H,1-2H3,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNOGBKFRTQPPFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC3=CC=CC=C3C(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40169029
Record name 4-Quinolinecarboxylic acid, 2-((2,4-dimethylphenyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171204-19-6
Record name 4-Quinolinecarboxylic acid, 2-((2,4-dimethylphenyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171204196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Quinolinecarboxylic acid, 2-((2,4-dimethylphenyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Systems and Reaction Optimization

Wang et al. (2009) demonstrated that ytterbium perfluorooctanoate [Yb(PFO)3] catalyzes the Doebner reaction in water, yielding quinoline-4-carboxylic acids with 70–85% efficiency. Key parameters include:

ParameterOptimal ConditionImpact on Yield
Catalyst loading5 mol%Maximizes rate
Temperature80–100°CBalances kinetics
SolventWaterEnhances green metrics
Reaction time4–6 hoursCompletes cyclization

For 2-amino derivatives, substituted anilines (e.g., 2,4-dimethylaniline) may serve as starting materials. However, the aldehyde component must be selected to avoid steric hindrance from the dimethyl groups. BF3·THF, as reported by Zhou et al. (2018), improves regioselectivity by stabilizing imine intermediates.

Pfitzinger Reaction with Isatin Derivatives

The Pfitzinger reaction, involving isatins and enaminones, offers an alternative route to quinoline-4-carboxylic acids. Zhou et al. (2018) developed a TMSCl-mediated method to synthesize esters/acids directly:

Mechanistic Insights and Substrate Scope

Reaction of N,N-dimethylenaminones (R2C(O)CH=CHNMe2) with 5-substituted isatins in alcohols or water produces quinoline-4-carboxylic acids. For 2-amino derivatives, enaminones with pre-installed amino groups or isatins functionalized at position 5 could be employed.

Example protocol :

  • Combine isatin (1.0 equiv), enaminone (1.2 equiv), and TMSCl (2.0 equiv) in ethanol.

  • Reflux for 12 hours under N2.

  • Acidify with HCl (pH 1–2) to precipitate product.

Yields reach 78–92% for electron-neutral substrates, though sterically hindered systems (e.g., 2,4-dimethylphenyl) may require extended reaction times.

Post-Synthetic Functionalization of Quinoline Intermediates

Nucleophilic Aromatic Amination

A patent by CN102924374B (2012) outlines a five-step synthesis starting from isatin:

  • Condensation : Isatin + acetone → 2-methylquinoline-4-carboxylic acid (99% yield).

  • Aldol Addition : Reaction with benzaldehyde introduces a vinyl group (85% yield).

  • Dehydration : Acetic anhydride removes water (90% yield).

  • Oxidation : KMnO4/NaOH oxidizes vinyl to carboxylic acid (80% yield).

  • Decarboxylation : Thermal treatment in m-xylene yields cinchonic acid derivatives.

To introduce the (2,4-dimethylphenyl)amino group, step 2 could employ 2,4-dimethylbenzaldehyde, followed by amination via Buchwald-Hartwig coupling.

Comparative Analysis of Synthetic Routes

MethodYield RangeTemperatureCatalytic SystemLimitations
Doebner reaction70–85%80–100°CYb(PFO)3/H2OLimited for bulky amines
Pfitzinger reaction78–92%RefluxTMSCl/EtOHRequires functionalized isatins
Patent route80–99%100–125°CNone (stepwise)Multi-step, low atom economy

Emerging Strategies and Unresolved Challenges

While existing methods provide foundational approaches, key challenges remain:

  • Regioselectivity : Ensuring exclusive amination at position 2 requires directing groups or tailored catalysts.

  • Functional group compatibility : The electron-withdrawing carboxylic acid at position 4 may deactivate the ring toward electrophilic substitution.

  • Green chemistry : Solvent-free or catalytic methods for large-scale production need development.

Recent advances in flow chemistry and photoredox catalysis could enable milder amination conditions, potentially bypassing traditional metal catalysts .

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dimethylphenyl)amino]quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted quinoline compounds .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2-[(2,4-dimethylphenyl)amino]quinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized through methods such as the Doebner reaction, which involves the reaction of aniline derivatives with 2-nitrobenzaldehyde and subsequent transformations to introduce the quinoline scaffold. Characterization techniques such as NMR and IR spectroscopy confirm the desired structure.

Antibacterial Activity

Research has shown that derivatives of quinoline-4-carboxylic acid exhibit significant antibacterial properties. A study synthesized various 2-(2'-substituted)-phenyl-quinoline-4-carboxylic acid derivatives, revealing that certain compounds displayed potent activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, while showing moderate effects against Escherichia coli and weak inhibition against Pseudomonas aeruginosa . The structural modifications introduced in these compounds enhance their binding affinity to bacterial enzymes, thereby improving their antibacterial efficacy.

Antiviral Activity

Quinoline derivatives, including those with the 2-[(2,4-dimethylphenyl)amino] structure, have been investigated for their antiviral properties. They have demonstrated effectiveness against various viral strains such as HIV and Zika virus . The mechanism often involves interference with viral replication processes, making these compounds potential candidates for antiviral drug development.

Anticancer Properties

The compound has also been explored as a histone deacetylase (HDAC) inhibitor. A specific derivative showed selectivity for HDAC3, leading to significant anticancer activity in vitro. It induced apoptosis and cell cycle arrest in cancer cell lines, suggesting its potential as an anticancer agent . The ability to modulate epigenetic factors makes it a valuable tool in cancer therapy.

Case Study 1: Antibacterial Evaluation

In a systematic study, several quinoline derivatives were synthesized and evaluated for antibacterial activity against common pathogens. The results indicated that compounds with higher lipophilicity exhibited enhanced antibacterial action. For instance, one derivative showed a LogP value of 2.26 and significant activity against E. coli, highlighting the importance of physicochemical properties in drug design .

Case Study 2: Anticancer Mechanism Analysis

Another study focused on the anticancer mechanism of a derivative of this compound (designated as D28). It was found to promote G2/M phase cell cycle arrest in K562 cells and induce apoptosis in a dose-dependent manner. These findings underscore the compound's potential as a lead for further development in cancer therapeutics .

Data Table: Biological Activities of Quinoline Derivatives

Activity TypeTarget Pathogen/Cell TypeKey Findings
AntibacterialStaphylococcus aureusSignificant activity observed
Bacillus subtilisModerate activity
Escherichia coliStrong activity with LogP = 2.26
AntiviralHIVEffective against viral replication
Zika virusInhibition of viral replication
AnticancerK562 cellsInduced G2/M arrest; apoptosis

Comparison with Similar Compounds

Key Observations :

  • Methoxy and ethoxy groups improve lipophilicity, aiding membrane penetration in antibacterial applications .
  • Synthetic Flexibility : The Doebner reaction is versatile for introducing aromatic substituents, while microwave methods reduce reaction times by ~50% compared to conventional heating .

Table 2: Antibacterial Activity of Select Derivatives

Compound MIC (µg/mL) Against S. aureus MIC (µg/mL) Against E. coli Cytotoxicity (MTT Assay) Reference
2-[(2,4-Dimethylphenyl)amino]quinoline-4-carboxylic acid Not reported Not reported Low (IC₅₀ > 100 µM)
5a4 (2-phenyl derivative) 64 128 Low (IC₅₀ > 100 µM)
5a7 (2-(4-chlorophenyl) derivative) 128 256 Moderate (IC₅₀ ~ 50 µM)
2-(4-Bromophenyl)quinoline-4-carboxylic acid 256 512 High (IC₅₀ ~ 10 µM)

Key Findings :

  • Antibacterial Potency: The dimethylphenylamino derivative exhibits lower cytotoxicity compared to bromophenyl analogues, suggesting a favorable safety profile .
  • Structure-Activity Relationship (SAR) : Chlorine and bromine substituents at the phenyl ring increase antibacterial activity but also elevate cytotoxicity, likely due to enhanced electrophilic reactivity .

Physicochemical and Crystallographic Comparisons

Table 3: Physical Properties of Selected Derivatives

Compound Melting Point (°C) Crystal System Unit Cell Parameters (Å) Reference
2-(4-Methylphenyl)quinoline-4-carboxylic acid 223–225 Monoclinic a = 4.1001, b = 15.3464, c = 20.3037
This compound Not reported Not reported Not reported
2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid 223–225 Triclinic a = 7.892, b = 9.431, c = 12.104

Key Insights :

  • Crystallinity: Methyl and methoxy substituents stabilize crystal packing via van der Waals interactions and hydrogen bonding, as seen in the monoclinic system of 2-(4-methylphenyl)quinoline-4-carboxylic acid .
  • Thermal Stability : Derivatives with bulkier substituents (e.g., ethoxy) exhibit higher melting points, correlating with increased molecular rigidity .

Biological Activity

2-[(2,4-Dimethylphenyl)amino]quinoline-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, focusing on its antimicrobial and anticancer effects, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound has the molecular formula C18H16N2O2C_{18}H_{16}N_{2}O_{2} and features a quinoline core with a 2,4-dimethylphenyl group and a carboxylic acid functional group. The structural configuration contributes to its biochemical interactions and potential therapeutic applications.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound exhibits significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer).

  • IC50 Values :
    • Against HepG2: 7.7–14.2 µg/ml
    • Against HCT116: 7.7–14.2 µg/ml
    • Reference drugs (5-fluorouracil): IC50 = 7.9 µg/ml (HepG2), 5.3 µg/ml (HCT116) .

Table 1: Anticancer Activity Comparison

CompoundCell LineIC50 (µg/ml)
This compoundHepG27.7–14.2
HCT1167.7–14.2
5-FluorouracilHepG27.9
HCT1165.3

The mechanism of action involves the inhibition of specific enzymes associated with cell proliferation, suggesting that the compound may act as an effective anticancer agent by inducing apoptosis in malignant cells.

2. Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus, making it a candidate for further development as an antibacterial agent .

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusData not specified
Other tested strainsVariable efficacy reported

Case Studies and Research Findings

A comprehensive study evaluated several quinoline derivatives, including the target compound, for their anti-inflammatory and anticancer activities. The findings indicated that modifications in the chemical structure significantly influenced biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug design .

Another research effort focused on the interaction of quinoline derivatives with epidermal growth factor receptors (EGFR), revealing moderate inhibition that could enhance their potential as targeted cancer therapies . Molecular docking studies further elucidated the binding interactions between these compounds and their biological targets.

Q & A

Q. What are the recommended synthetic routes for 2-[(2,4-Dimethylphenyl)amino]quinoline-4-carboxylic acid, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting from quinoline precursors. Key steps include:

  • Coupling reactions : Introducing the 2,4-dimethylphenylamino group via Buchwald-Hartwig amination or Ullmann-type coupling under controlled nitrogen atmospheres .
  • Carboxylic acid formation : Oxidation or hydrolysis of ester intermediates using acidic/basic conditions (e.g., H₂SO₄ or NaOH) .
  • Optimization : Reaction temperature (80–120°C), pH (6–8 for hydrolysis), and catalysts (e.g., palladium complexes for coupling) are critical. Monitoring via thin-layer chromatography (TLC) and HPLC ensures reaction progress and purity ≥95% .

Q. How is the structural integrity of this compound validated?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and aromatic proton environments .
  • X-ray crystallography : Resolves spatial arrangement, hydrogen bonding (e.g., carboxylic acid dimer formation), and planarity of the quinoline core .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₉H₁₈N₂O₂; calculated 306.14 g/mol) .

Q. What biochemical interactions are associated with this compound?

  • Enzyme inhibition : Binds to ATP-binding pockets in kinases via the carboxylic acid group, disrupting phosphorylation cascades .
  • Protein-ligand studies : Used in surface plasmon resonance (SPR) assays to quantify binding affinity (e.g., Kd values for cancer-related targets) .

Q. What safety protocols are recommended for laboratory handling?

  • Personal protective equipment (PPE) : Gloves, lab coats, and eye protection due to potential irritancy (per GHS classification) .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Waste disposal : Treat as hazardous waste; incinerate at ≥1000°C to prevent toxic byproducts (e.g., NOx) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

  • Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and controls to minimize variability .
  • Purity validation : Re-test compounds with discrepancies using HPLC-MS to rule out degradation or impurities .
  • Dose-response curves : Compare EC₅₀ values across studies to identify potency thresholds .

Q. What strategies improve yield and purity in large-scale synthesis?

  • Continuous flow reactors : Enhance mixing and heat transfer for coupling reactions, reducing side products .
  • Crystallization optimization : Use solvent mixtures (e.g., ethanol/water) to improve crystal homogeneity .
  • Catalyst recycling : Immobilize palladium catalysts on silica supports to reduce costs .

Q. How do substituent modifications impact reactivity and bioactivity?

Comparative studies reveal:

SubstituentReactivity ChangeBioactivity Impact
Bromine at position 6Increased electrophilicityEnhanced kinase inhibition
Methoxy at position 2Steric hindrance reduces bindingLower cytotoxicity
Chlorine at position 8Improved metabolic stabilityHigher IC₅₀ in cancer assays

Q. What computational methods predict target interactions?

  • Molecular docking : AutoDock Vina models interactions with kinase domains (e.g., EGFR), prioritizing residues like Asp831 for mutagenesis .
  • QSAR models : Correlate substituent electronegativity with logP values to optimize bioavailability .
  • MD simulations : Simulate binding stability over 100 ns trajectories to assess residence time .

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